

# Introduction: The Strategic Importance of 6-Fluoronicotinic Acid

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## Compound of Interest

Compound Name: **6-Fluoronicotinic acid**

Cat. No.: **B1295920**

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**6-Fluoronicotinic acid**, also known by its IUPAC name 6-fluoropyridine-3-carboxylic acid, is a fluorinated heterocyclic compound that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine core functionalized with both a fluorine atom and a carboxylic acid group, presents a unique combination of reactivity and physicochemical properties.[3] The strategic placement of the fluorine atom, in particular, is a key feature leveraged in drug design. It is well-established that the incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly desirable in the development of novel therapeutics and diagnostic agents.[1][3][4]

This guide offers a deep dive into the molecular architecture of **6-Fluoronicotinic acid**, providing the foundational knowledge required to effectively utilize this compound in complex synthetic and medicinal chemistry applications.

## Physicochemical and Structural Properties

The fundamental properties of **6-Fluoronicotinic acid** are summarized below. These data points are critical for its handling, reaction setup, and analytical characterization.

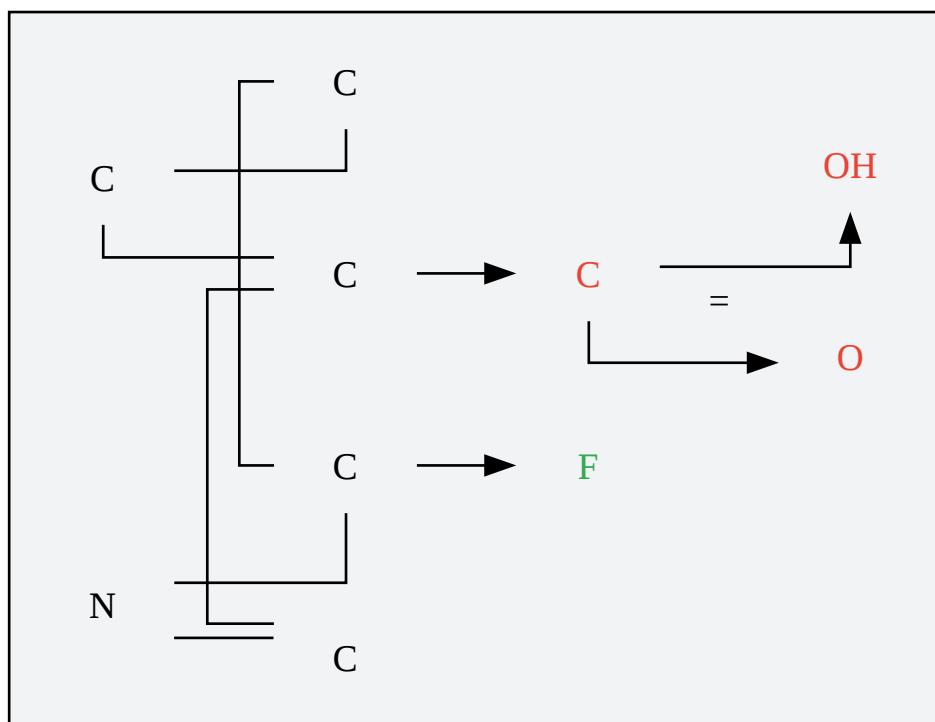
Property	Value	Source(s)
CAS Number	403-45-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	141.10 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
IUPAC Name	6-fluoropyridine-3-carboxylic acid	<a href="#">[5]</a>
Appearance	White to off-white crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Melting Point	144-148 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	309.4 ± 22.0 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[6]</a>
Density	1.4 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	Typically ≥98.0%	<a href="#">[1]</a>

## Elucidation of the Molecular Structure

The definitive structure of **6-Fluoronicotinic acid** is established through a combination of spectroscopic methods and can be confirmed by X-ray crystallography.

## Core Chemical Structure

The molecule consists of a pyridine ring where the nitrogen is at position 1. A fluorine atom is substituted at the 6-position, and a carboxylic acid group is at the 3-position. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen significantly influences the electron density distribution and reactivity of the aromatic ring.

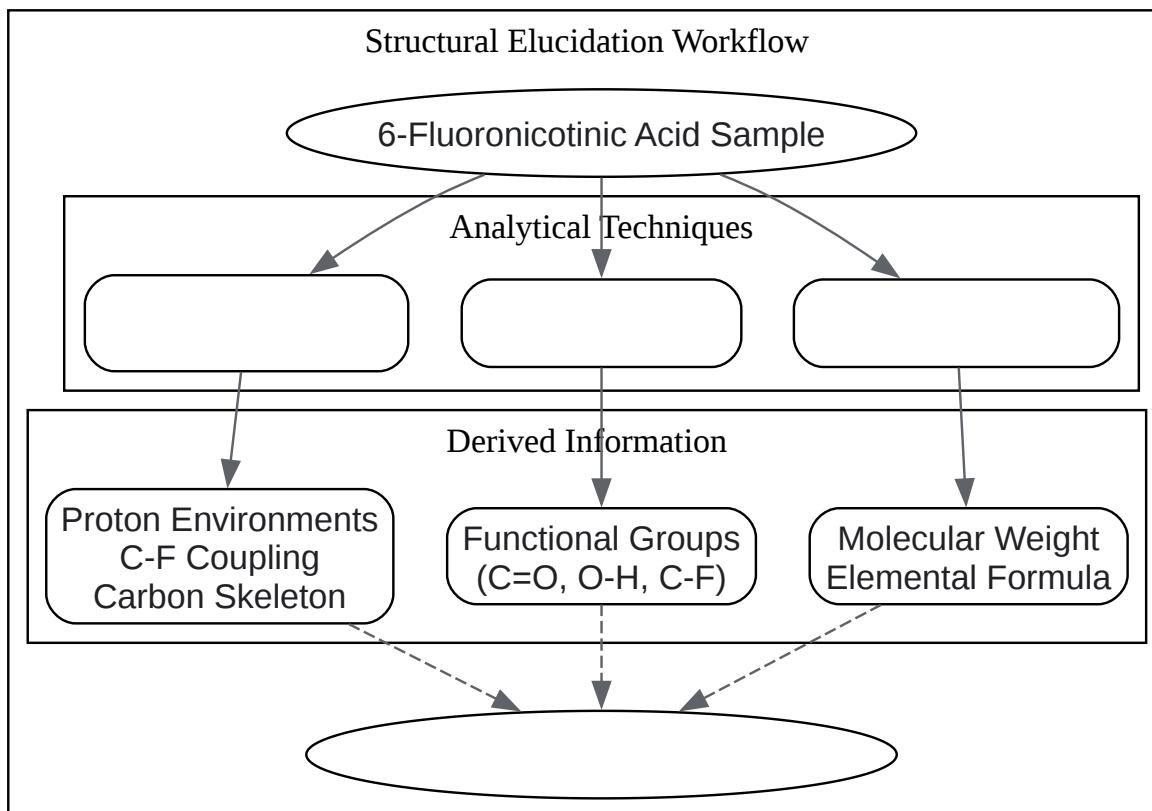


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Caption: 2D Chemical Structure of **6-Fluoronicotinic Acid**.

## Spectroscopic Characterization Workflow

The structural identity and purity of **6-Fluoronicotinic acid** are routinely confirmed using a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.



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Caption: Workflow for Spectroscopic Analysis of **6-Fluoronicotinic Acid**.

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[8]

- $^1\text{H}$  NMR: The proton NMR spectrum will show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring.
  - The proton at C2 (adjacent to N) is expected to be the most downfield.
  - The protons at C4 and C5 will have their chemical shifts influenced by the opposing electronic effects of the fluorine and carboxylic acid groups.
  - Spin-spin splitting will occur between adjacent, non-equivalent protons, leading to complex multiplets that can be used to confirm their relative positions.[8]

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display six unique signals for the six carbon atoms. The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond coupling constant ( $^{1}\text{J-CF}$ ), which is a definitive indicator of a direct C-F bond. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

IR spectroscopy is excellent for identifying the functional groups present in the molecule.[9]

- O-H Stretch: A very broad absorption band is expected in the range of 2500-3300  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded carboxylic acid O-H group.
- C=O Stretch: A strong, sharp absorption will appear around 1700-1725  $\text{cm}^{-1}$  for the carbonyl group of the carboxylic acid.
- C=C and C=N Stretches: Absorptions in the 1400-1600  $\text{cm}^{-1}$  region correspond to the aromatic ring vibrations.
- C-F Stretch: A strong absorption band typically in the 1000-1300  $\text{cm}^{-1}$  region indicates the presence of the carbon-fluorine bond.

Mass spectrometry provides the exact molecular weight and can offer clues to the molecule's structure through fragmentation patterns.[9][10]

- Molecular Ion Peak ( $\text{M}^+$ ): The electron impact (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of 141.10 Da.
- Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).

## Synthesis and Chemical Reactivity

Understanding the synthesis of **6-Fluoronicotinic acid** is crucial for ensuring its availability and for appreciating its reactivity as an intermediate.

## Common Synthetic Pathways

Historically, a common method involved the high-temperature oxidation of 2-fluoro-5-methylpyridine using strong oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ).[11][12]

However, this method suffers from low yields (around 45%) and produces significant heavy metal waste, making it less suitable for large-scale industrial production.[12]

More modern, optimized methods have been developed to overcome these limitations. One such approach, outlined in patent literature, utilizes 2,5-dibromopyridine as a starting material. [12][13] This pathway involves a Grignard reagent exchange, reaction with a chloroformate, and a subsequent fluorination reaction, offering better yields and more environmentally friendly conditions.[12][13]

## Example Synthetic Protocol: Oxidation of 2-Fluoro-5-methylpyridine

This protocol is based on a commonly cited laboratory-scale synthesis.[11]

Objective: To synthesize **6-Fluoronicotinic acid** via oxidation.

### Materials:

- 2-Fluoro-5-methylpyridine (1.0 eq)
- Potassium permanganate ( $\text{KMnO}_4$ ) (2.0 eq)
- Potassium hydroxide ( $\text{KOH}$ ) (1.0 eq)
- Water
- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane

### Procedure:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, charge 2-fluoro-5-methylpyridine (0.1 mol, 11.1 g) and water (250 mL).[11]
- Addition of Reagents: Begin stirring and add potassium permanganate (0.2 mol, 31.6 g) and potassium hydroxide (0.1 mol, 5.6 g) to the flask.[11]

- Heating: Heat the reaction mixture to 95 °C using an oil bath and maintain this temperature for 5 hours.[11]
- Workup - Filtration: While the mixture is still hot, filter it to remove the manganese dioxide byproduct. Collect the filtrate.
- Precipitation: Allow the filtrate to cool to room temperature. Carefully adjust the pH to between 2 and 4 with concentrated hydrochloric acid. A solid precipitate of **6-Fluoronicotinic acid** will form.[11]
- Isolation: Filter the solid product. Extract the remaining filtrate twice with dichloromethane to recover any dissolved product.
- Drying: Combine the filtered solid with the residue from the evaporated organic extracts and dry under vacuum to yield the final product.[11]

## Applications in Drug Discovery and PET Imaging

**6-Fluoronicotinic acid** is not an end product itself but a highly valuable building block. Its dual functionality allows for a wide array of chemical modifications.[3]

- Medicinal Chemistry Scaffold: The fluorine atom enhances metabolic stability and modulates the basicity of the pyridine nitrogen, properties that are highly desirable in drug candidates. [1][4] The carboxylic acid provides a convenient handle for forming amides, esters, and other derivatives to build larger, more complex molecules targeting specific biological pathways.[3] Derivatives have been investigated for applications in oncology, including pancreatic cancer research.[3]
- Positron Emission Tomography (PET) Tracers: A significant application is in the synthesis of PET imaging agents.[1][3] The molecule can be labeled with the positron-emitting isotope Fluorine-18 to create PET tracers.[14][15] For example, 6-[<sup>18</sup>F]Fluoronicotinic acid tetrafluorophenyl (TFP) ester has been developed as a prosthetic group for the efficient labeling of biomolecules like peptides, allowing for the non-invasive visualization of metabolic processes *in vivo*.[6][14][15]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-Fluoronicotinic acid** presents several hazards.

- Hazard Classification: It is classified as an irritant. The specific hazard statements are:
  - H315: Causes skin irritation.[5]
  - H319: Causes serious eye irritation.[5]
  - H335: May cause respiratory irritation.[5]
- Recommended Precautions:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
  - Always handle this compound in a well-ventilated area or a chemical fume hood.[2]

## Conclusion

**6-Fluoronicotinic acid** is a cornerstone intermediate for advanced chemical synthesis. Its molecular structure, characterized by the strategic placement of a fluorine atom and a versatile carboxylic acid group on a pyridine ring, provides a unique and powerful platform for drug discovery. A thorough understanding of its spectroscopic properties is essential for its synthesis and application, while its reactivity profile opens avenues for creating novel pharmaceuticals and diagnostic tools. As the demand for sophisticated, metabolically stable compounds grows, the importance of building blocks like **6-Fluoronicotinic acid** in the pharmaceutical industry will continue to expand.

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